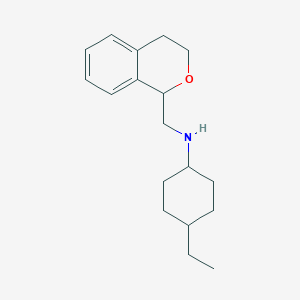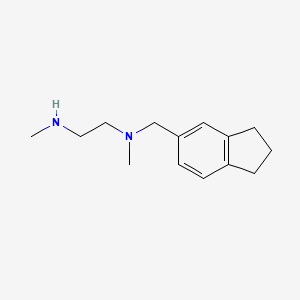
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-ethylcyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-ethylcyclohexan-1-amine, also known as DIC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIC belongs to the class of phenethylamines and has a unique molecular structure that makes it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-ethylcyclohexan-1-amine is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. This compound has been shown to bind to certain receptors, such as the serotonin transporter and the dopamine transporter, which are involved in the regulation of mood and behavior. By modulating the activity of these receptors, this compound may be able to affect the levels of neurotransmitters in the brain, leading to changes in mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In one study, this compound was found to increase the levels of dopamine and serotonin in the brain, leading to an increase in locomotor activity and a decrease in anxiety-like behavior. In another study, this compound was shown to have neuroprotective effects against oxidative stress, which is believed to be involved in the development of various neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-ethylcyclohexan-1-amine is its unique molecular structure, which makes it a promising candidate for further research. This compound has been shown to have a high affinity for certain receptors, which makes it a useful tool for investigating the mechanisms of action of various drugs. However, one of the main limitations of this compound is its limited availability and high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-ethylcyclohexan-1-amine. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including depression, anxiety, and Parkinson's disease. Another area of interest is the investigation of the mechanisms of action of this compound and its potential as a research tool for investigating the activity of various neurotransmitters and receptors in the brain. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics in humans.
Synthesemethoden
The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-ethylcyclohexan-1-amine involves the reaction of 4-ethylcyclohexanone with 3,4-dihydroisocoumarin in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with methylamine to obtain the final compound, this compound.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-ethylcyclohexan-1-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and Parkinson's disease. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. In pharmacology, this compound has been studied for its potential as a research tool to investigate the mechanisms of action of various drugs.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-ethylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-2-14-7-9-16(10-8-14)19-13-18-17-6-4-3-5-15(17)11-12-20-18/h3-6,14,16,18-19H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLBVVPLWMUKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCC2C3=CC=CC=C3CCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine](/img/structure/B7578439.png)
![4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7578441.png)
![2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol](/img/structure/B7578457.png)
![N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide](/img/structure/B7578460.png)



![1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B7578481.png)



![2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7578517.png)